N-(4-methylbenzyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide
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Overview
Description
N-(4-methylbenzyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzodioxepine ring system
Mechanism of Action
Target of action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This could potentially be the target of “N-(4-methylbenzyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide”.
Mode of action
Sulfonamides act as competitive inhibitors of dihydropteroate synthase, preventing the incorporation of para-aminobenzoic acid (PABA) into the folic acid molecule during bacterial metabolism . This could be a possible mode of action for “N-[(4-methylphenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide”.
Biochemical pathways
By inhibiting dihydropteroate synthase, sulfonamides disrupt the synthesis of folic acid, a crucial component for DNA replication in bacteria . This could be the affected pathway for “this compound”.
Pharmacokinetics
They are partially metabolized in the liver and excreted in the urine .
Result of action
The inhibition of folic acid synthesis leads to a halt in bacterial growth and replication, as folic acid is necessary for the synthesis of nucleic acids and proteins . This could be the result of the action of “N-[(4-methylphenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide”.
Action environment
The efficacy and stability of sulfonamides can be influenced by various factors such as pH, temperature, and presence of other substances. For instance, some sulfonamides can form crystals in acidic urine, leading to kidney damage .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-methylbenzyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide are largely influenced by its sulfonamide moiety. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anti-protozoal effects . They are also known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Given the known properties of sulfonamides, it can be hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . Specific studies are needed to confirm these effects.
Molecular Mechanism
Sulfonamides are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide typically involves multiple steps. One common approach is the reaction of 4-methylbenzylamine with 3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the benzodioxepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
N-(4-methylbenzyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylbenzyl)-benzenesulfonamide: Similar structure but lacks the benzodioxepine ring.
3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide: Lacks the 4-methylbenzyl group.
Uniqueness
N-(4-methylbenzyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is unique due to the combination of its benzodioxepine ring and sulfonamide group, which confer specific chemical and biological properties not found in simpler analogs
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13-3-5-14(6-4-13)12-18-23(19,20)15-7-8-16-17(11-15)22-10-2-9-21-16/h3-8,11,18H,2,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMCXXMEYIJDOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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